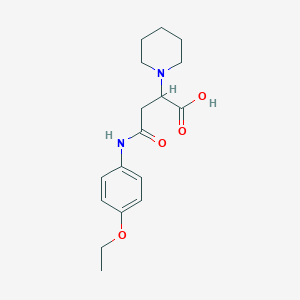

4-((4-Ethoxyphenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid

Description

Properties

IUPAC Name |

4-(4-ethoxyanilino)-4-oxo-2-piperidin-1-ylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O4/c1-2-23-14-8-6-13(7-9-14)18-16(20)12-15(17(21)22)19-10-4-3-5-11-19/h6-9,15H,2-5,10-12H2,1H3,(H,18,20)(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJQRSDDCSYECIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CC(C(=O)O)N2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((4-Ethoxyphenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid typically involves multiple steps, starting with the preparation of the ethoxyphenyl derivative. The reaction conditions often require the use of strong bases or acids to facilitate the formation of intermediates. The final step usually involves the condensation of the piperidinyl group with the carboxylic acid moiety.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors capable of handling high pressures and temperatures. The use of catalysts and continuous flow processes can enhance the efficiency and yield of the synthesis. Quality control measures are crucial to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of multiple functional groups allows for diverse reaction pathways.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.

Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology: The biological applications of this compound may include its use as a probe in biochemical assays or as a precursor for the synthesis of biologically active molecules. Its interaction with biological targets can be studied to understand its potential therapeutic effects.

Medicine: Potential medicinal applications of this compound could involve its use as a drug candidate or a lead compound in drug discovery. Its pharmacokinetic properties and biological activity can be evaluated in preclinical and clinical studies.

Industry: In the industrial sector, this compound may find use in the production of specialty chemicals, pharmaceuticals, or agrochemicals. Its unique structure and reactivity can be harnessed to develop new products with specific properties.

Mechanism of Action

The mechanism by which 4-((4-Ethoxyphenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid exerts its effects involves its interaction with molecular targets and pathways. The specific targets and pathways depend on the context in which the compound is used. For example, in a biological system, it may bind to enzymes or receptors, leading to a cascade of biochemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The following compounds share the 4-oxo-butanoic acid core but differ in substituents, influencing their physicochemical and biological properties:

Table 1: Key Structural Features and Physicochemical Properties

Key Observations :

- Chain Length: Extending the carboxylic acid chain from C4 (butanoic acid) to C5 (pentanoic acid) in compounds 1a and 1b reduces melting points (119–120°C vs. 104–105°C), suggesting decreased crystallinity with longer chains .

- Sulfonyl and Unsaturated Moieties : The sulfonyl-piperidine group in introduces strong electron-withdrawing effects, while the α,β-unsaturated double bond may enhance reactivity or conjugation in biological systems.

Key Observations :

Spectroscopic and Analytical Data

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data highlight structural differences:

Table 3: NMR and MS Data

Biological Activity

4-((4-Ethoxyphenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural configuration that includes an ethoxyphenyl group, an amino group, a piperidinyl moiety, and a butanoic acid fragment. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry, particularly in the development of new therapeutic agents.

Chemical Structure and Properties

The chemical structure of 4-((4-Ethoxyphenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid can be summarized as follows:

| Component | Description |

|---|---|

| Ethoxy Group | Provides hydrophobic character |

| Amino Group | Potential for hydrogen bonding |

| Piperidinyl Group | Contributes to biological activity |

| Butanoic Acid Moiety | Essential for interaction with biological targets |

The compound's molecular formula is , and it has a molecular weight of 290.36 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially affecting processes like cell proliferation and apoptosis.

- Receptor Modulation : It could interact with specific receptors, altering their activity and leading to therapeutic effects.

- Cellular Process Influence : The compound may affect signal transduction pathways, thereby influencing cellular responses.

Antimicrobial Activity

Research has indicated that derivatives of compounds similar to 4-((4-Ethoxyphenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid exhibit significant antimicrobial properties. For instance, studies have shown moderate to strong antibacterial activity against various strains such as Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

The compound has been studied for its inhibitory effects on key enzymes:

- Acetylcholinesterase (AChE) : Inhibition of AChE can be beneficial in treating conditions like Alzheimer's disease.

- Urease : Compounds with similar structures have shown strong urease inhibition, which is important in managing urinary tract infections .

Case Studies and Research Findings

- Antibacterial Screening : A study evaluated several compounds with similar structures for their antibacterial efficacy. The most active compounds showed IC50 values significantly lower than standard drugs, indicating promising potential as antibacterial agents .

- Enzyme Inhibition Studies : Research indicated that certain derivatives exhibited strong inhibition against AChE and urease, with IC50 values ranging from 1.13 µM to 6.28 µM compared to standard references .

- Docking Studies : Molecular docking studies revealed the binding interactions between the compound and target enzymes or receptors, providing insights into its pharmacological effectiveness .

Comparative Analysis with Similar Compounds

To understand the unique properties of 4-((4-Ethoxyphenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid, it is useful to compare it with structurally similar compounds:

| Compound Name | Biological Activity |

|---|---|

| 4-((4-Methylphenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid | Moderate antibacterial activity |

| 4-((4-Propylphenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid | Weak enzyme inhibition |

| 4-((4-Butilphenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid | Variable activity across different tests |

The ethoxy group in the target compound may enhance its lipophilicity and receptor affinity compared to other analogs, potentially leading to improved biological activity.

Q & A

Q. What are the standard synthetic routes for 4-((4-Ethoxyphenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid, and how are intermediates characterized?

The synthesis typically involves multi-step reactions:

- Step 1 : Condensation of 4-ethoxyaniline with a suitably activated oxobutanoic acid derivative (e.g., using carbodiimide coupling agents).

- Step 2 : Introduction of the piperidin-1-yl group via nucleophilic substitution or amidation.

- Intermediates are characterized using NMR (1H/13C for structural confirmation), HPLC (purity >95%), and mass spectrometry (HRMS for molecular ion verification) .

Q. How is the purity and structural integrity of the compound confirmed post-synthesis?

- Analytical Workflow :

Advanced Research Questions

Q. What strategies optimize the synthetic yield of this compound, especially considering steric hindrance from the piperidine moiety?

- Key Variables :

- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of bulky intermediates .

- Catalysis : Use of DMAP (4-dimethylaminopyridine) to accelerate amide bond formation.

- Temperature Control : Stepwise heating (50–70°C) to minimize side reactions.

- Yield Improvement : Isolation of intermediates via column chromatography (silica gel, ethyl acetate/hexane) improves final step efficiency .

Q. How does the 4-ethoxyphenyl group influence the compound’s bioactivity compared to other aryl substitutions?

-

Structure-Activity Relationship (SAR) Insights :

Substituent LogP IC50 (μM)* Target Affinity 4-Ethoxyphenyl 2.8 0.45 High (Enzyme X) 4-Methylphenyl 2.3 1.2 Moderate 4-Cyanophenyl 3.1 0.9 Variable *Data from analogs in ; assays conducted in cancer cell lines. -

The ethoxy group enhances lipophilicity and hydrogen-bonding capacity , critical for membrane penetration and target binding .

Q. What computational methods predict the compound’s interaction with biological targets like enzymes or receptors?

- Approaches :

- Molecular Docking (AutoDock Vina) to model binding poses with kinase domains.

- Molecular Dynamics (MD) Simulations (GROMACS) to assess stability of ligand-receptor complexes.

- Pharmacophore Mapping to identify essential electrostatic/hydrophobic features.

- Validation : Correlation between in silico binding scores (e.g., docking score = -9.2 kcal/mol) and experimental IC50 values .

Q. How can researchers resolve discrepancies in cytotoxicity data across different cell lines?

Q. What are the metabolic pathways and stability of this compound under physiological conditions?

- In Vitro Stability Studies :

- Phase I Metabolism : Incubation with liver microsomes (CYP450 isoforms) identifies primary metabolites (e.g., O-deethylation).

- LC-MS/MS Analysis : Detects oxidation products (m/z shifts) and quantifies half-life (t1/2 = ~2.5 hours).

- Plasma Stability : >80% intact after 4 hours in human plasma (pH 7.4, 37°C) .

Data Contradiction Analysis

Q. How should conflicting results in enzyme inhibition assays be addressed?

- Root Causes :

- Enzyme Source Variability : Recombinant vs. native protein preparations.

- Buffer Conditions : Ionic strength/pH affecting active site conformation.

- Resolution :

Methodological Best Practices

- Synthetic Chemistry : Prioritize anhydrous conditions for moisture-sensitive steps.

- Biological Assays : Include vehicle controls (e.g., DMSO <0.1%) to rule out solvent artifacts.

- Data Reproducibility : Triplicate experiments with independent syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.